molecular formula C21H23N3O7 B11188201 3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11188201
M. Wt: 429.4 g/mol
InChI Key: QBJUJMJBODXNSO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form 3,4,5-trimethoxybenzohydrazide.

    Cyclization: The hydrazide is then reacted with 3-methoxyphenylacetic acid under cyclization conditions to form the dioxopyrrolidinyl ring.

    Final coupling: The final step involves coupling the dioxopyrrolidinyl intermediate with 3,4,5-trimethoxybenzohydrazide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted under appropriate conditions, such as using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets such as tubulin and various enzymes. The compound inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . It also interacts with enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, affecting various cellular pathways .

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O7/c1-28-14-7-5-6-13(10-14)24-18(25)11-15(21(24)27)22-23-20(26)12-8-16(29-2)19(31-4)17(9-12)30-3/h5-10,15,22H,11H2,1-4H3,(H,23,26)

InChI Key

QBJUJMJBODXNSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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